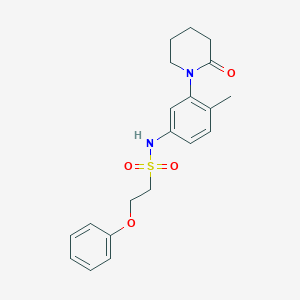

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyethanesulfonamide

説明

The compound N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyethanesulfonamide is a sulfonamide derivative characterized by a phenoxyethyl sulfonamide backbone linked to a substituted aromatic ring.

特性

IUPAC Name |

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-16-10-11-17(15-19(16)22-12-6-5-9-20(22)23)21-27(24,25)14-13-26-18-7-3-2-4-8-18/h2-4,7-8,10-11,15,21H,5-6,9,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYULZMPFNFJNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)CCOC2=CC=CC=C2)N3CCCCC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyethanesulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Characteristics

The compound features several notable structural components:

- Piperidine moiety : This contributes to the compound's ability to interact with various biological targets.

- Phenoxy group : Known for its role in enhancing lipophilicity and biological activity.

- Sulfonamide linkage : Often associated with antibacterial properties and modulation of enzyme activity.

The biological activity of N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyethanesulfonamide is primarily attributed to its interactions with specific receptors and enzymes. The compound is believed to modulate signaling pathways involved in:

- Cell proliferation : By acting on growth factor receptors.

- Apoptosis : Influencing pathways related to programmed cell death.

- Inflammation : Potentially inhibiting pro-inflammatory cytokines.

Pharmacological Properties

Recent studies have highlighted the following pharmacological effects:

- Anticancer Activity : Preliminary investigations suggest that the compound may inhibit tumor growth through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : It has shown promise in reducing inflammation in various models, possibly by inhibiting NF-kB signaling pathways.

- Neuroprotective Effects : There are indications that the compound may protect neuronal cells from oxidative stress.

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | References |

|---|---|---|

| Anticancer | Induction of apoptosis, cell cycle arrest | , |

| Anti-inflammatory | Inhibition of cytokine production | , |

| Neuroprotection | Reduction of oxidative stress | , |

Case Study 1: Anticancer Properties

A study conducted by researchers examined the effects of N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyethanesulfonamide on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound in cancer therapy.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. The results showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6, supporting its role as an anti-inflammatory agent.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contextualized by comparing it to related sulfonamide derivatives and heterocyclic systems described in the evidence:

Structural Analogues

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Key Differences:

- Contains a pyrazolo[3,4-d]pyrimidine core instead of a 2-oxopiperidinyl group.

- Incorporates a chromen-4-one moiety, which enhances π-π stacking interactions.

- Similarities :

- Sulfonamide group attached to an aromatic ring.

- Substituted phenyl groups with methyl or fluorine substituents.

N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide ()

- Key Differences :

- Pyrimidine ring replaces the phenyl-2-oxopiperidinyl system.

- Features a formyl group and isopropyl substitution, altering steric and electronic properties.

- Similarities :

- Methanesulfonamide group linked to a nitrogen-containing heterocycle.

- Fluorinated aromatic substituents, which may enhance metabolic stability .

Functional Analogues

Methanesulfonamide Derivatives () Example: The methanesulfonic acid salt of 4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide (). Comparison:

- Incorporates a piperazine moiety instead of 2-oxopiperidine, offering distinct basicity and solubility profiles.

- Demonstrates crystallinity, which is critical for formulation stability .

Cyclohexenyl and Oxazolidine Derivatives ()

- Example : N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide.

- Comparison :

- Oxazolidinone and cyclohexenyl groups introduce stereochemical complexity and lipophilicity.

- Trifluoromethyl groups enhance bioavailability and target binding affinity. Activity: Oxazolidinones are known for antimicrobial or anti-inflammatory effects, suggesting divergent applications compared to piperidine-containing sulfonamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。